[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
Molecular Structure Analysis
The InChI code for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is 1S/C9H15N3/c10-4-9-5-11-12(7-9)6-8-2-1-3-8/h5,7-8H,1-4,6,10H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at temperatures below -10°C to maintain its stability .Scientific Research Applications
Cytoprotective Antiulcer Activity
Compounds structurally related to 1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, such as 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, have demonstrated potent cytoprotective antiulcer activity. These compounds inhibit HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, showing potential for treating gastric mucosal ulcers with low acute toxicity (Ikeda et al., 1996).
Antidepressant Activity
Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides synthesized via the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones have been evaluated for antidepressant and neurotoxicity screening. These compounds, particularly 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, demonstrated significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew et al., 2014).
Antipsychotic Properties
A study on (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones revealed antipsychotic-like properties in behavioral tests without binding to dopamine receptors. Compounds within this series did not cause seizures and acted via a nondopaminergic mechanism, suggesting a new approach to antipsychotic treatment without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1986).
Mechanism of Action
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[1-(cyclobutylmethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-4-9-5-11-12(7-9)6-8-2-1-3-8/h5,7-8H,1-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRGVHIIHSYPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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